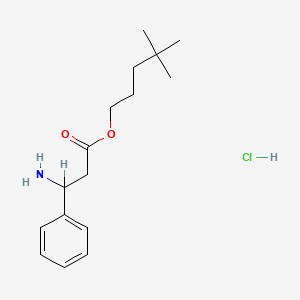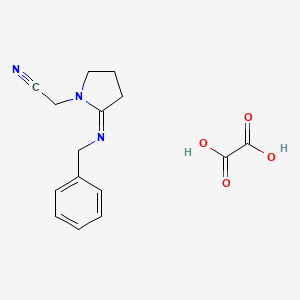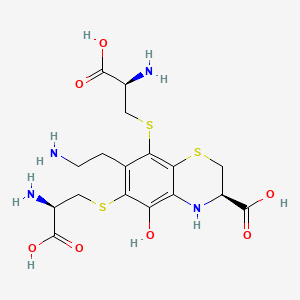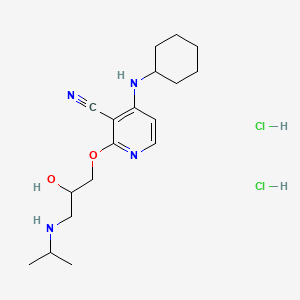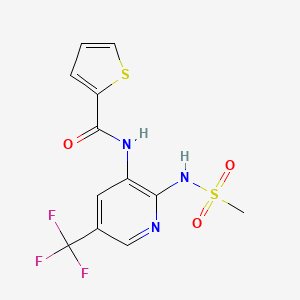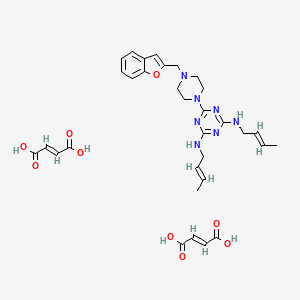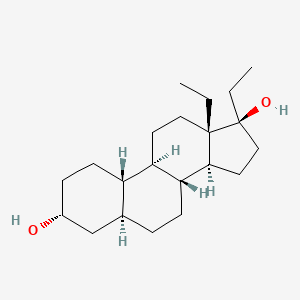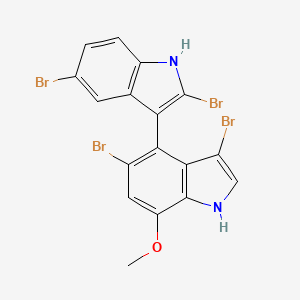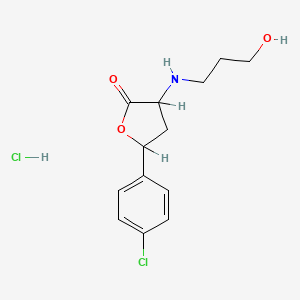
Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride is a synthetic organic compound It is characterized by a furanone ring substituted with a chlorophenyl group and a hydroxypropylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the hydroxypropylamino group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions might convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. It could also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, the compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
- Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone
- Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone acetate
Uniqueness
Compared to similar compounds, dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride might exhibit unique properties due to the presence of the hydrochloride group, which could influence its solubility, stability, and reactivity.
特性
CAS番号 |
139084-77-8 |
|---|---|
分子式 |
C13H17Cl2NO3 |
分子量 |
306.18 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-3-(3-hydroxypropylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C13H16ClNO3.ClH/c14-10-4-2-9(3-5-10)12-8-11(13(17)18-12)15-6-1-7-16;/h2-5,11-12,15-16H,1,6-8H2;1H |
InChIキー |
CJGDSGCWRLKGBV-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)NCCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


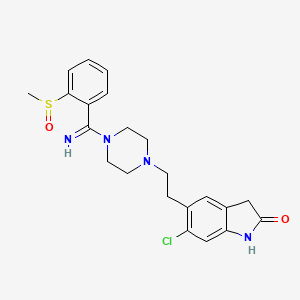
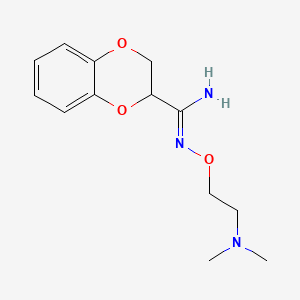

![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)


